molecular formula C15H20N2O4S B065266 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide CAS No. 161364-71-2

2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide

Cat. No. B065266
CAS RN: 161364-71-2
M. Wt: 324.4 g/mol
InChI Key: ZUMOVYQJSPCYPF-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide, also known as MPMD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPMD belongs to the class of thiazolidinedione derivatives, which are known for their antidiabetic and anti-inflammatory properties. In

Mechanism Of Action

The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide involves the activation of PPARγ, which regulates the expression of genes involved in glucose and lipid metabolism. 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide binds to the ligand-binding domain of PPARγ and induces a conformational change that allows the receptor to interact with coactivators and initiate gene transcription. This leads to increased insulin sensitivity, glucose uptake, and lipid metabolism in various tissues.
Biochemical and Physiological Effects:
2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide has been shown to have several biochemical and physiological effects, including increased insulin sensitivity, glucose uptake, and lipid metabolism. The compound has also been found to have anti-inflammatory and anticancer properties. 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages And Limitations For Lab Experiments

2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide has several advantages for lab experiments, including its high potency and specificity for PPARγ activation. The compound has also been shown to have low toxicity and good pharmacokinetic properties. However, the synthesis of 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide is a multi-step process that requires specialized equipment and expertise. The compound is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide. One potential application of the compound is in the treatment of type 2 diabetes. 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide has been shown to improve insulin sensitivity and glucose uptake in animal models, and further studies are needed to evaluate its efficacy and safety in humans. The compound also has potential applications in the treatment of inflammation and cancer, and further research is needed to explore its mechanisms of action and therapeutic potential in these areas. Additionally, the development of new synthesis methods and analogs of 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide could lead to the discovery of more potent and selective PPARγ agonists.

Synthesis Methods

The synthesis of 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide involves the reaction of 2-methoxyphenol with chloromethyl methyl ether to obtain 2-(2-methoxyphenoxy)methyl ether. This intermediate is then reacted with N-methyl-3-oxobutanamide in the presence of a base to obtain 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide. The synthesis of 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide is a multi-step process that requires careful control of reaction conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide has been extensively studied for its potential applications in the treatment of various diseases. The compound has been shown to possess antidiabetic, anti-inflammatory, and anticancer properties. 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide has been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose homeostasis and lipid metabolism. Activation of PPARγ by 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscles, which can help in the management of type 2 diabetes.

properties

CAS RN

161364-71-2

Product Name

2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-N-methyl-3-oxopropanamide

InChI

InChI=1S/C15H20N2O4S/c1-16-13(18)9-14(19)17-7-8-22-15(17)10-21-12-6-4-3-5-11(12)20-2/h3-6,15H,7-10H2,1-2H3,(H,16,18)

InChI Key

ZUMOVYQJSPCYPF-UHFFFAOYSA-N

SMILES

CNC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC

Canonical SMILES

CNC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC

synonyms

3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-N-methyl-beta- oxo-

Origin of Product

United States

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